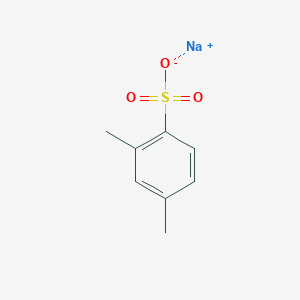

Sodium m-Xylene-4-sulfonate

説明

Sodium m-Xylene-4-sulfonate is a useful research compound. Its molecular formula is C8H9NaO3S and its molecular weight is 208.21 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

Sodium m-xylene-4-sulfonate (also known as sodium xylenesulfonate) is a sulfonic acid derivative that has garnered attention for its biological activity and applications in various fields, including biochemistry and pharmacology. This article provides a comprehensive overview of its biological activity, supported by research findings, case studies, and data tables.

This compound is represented by the chemical formula and is characterized as an odorless white crystalline powder. It is soluble in water and exhibits hydrotropic properties, enhancing the solubility of various organic compounds in aqueous solutions .

Biological Activity

1. Toxicological Studies

Research has demonstrated that sodium xylenesulfonate exhibits low toxicity in various animal models. A study conducted by the National Toxicology Program evaluated the compound's toxicological potential through dermal application in rats and mice over extended periods. Key findings include:

- Survival Rates : All subjects survived throughout the studies, indicating a high safety profile.

- Body Weight : Final mean body weights of treated groups were comparable to control groups, suggesting no significant adverse effects on growth .

- Dermal Effects : Observations included skin discoloration and crusty deposits at application sites, which were not deemed severe or treatment-related .

2. Genetic Toxicology

This compound functions primarily as a hydrotrope, enhancing the solubility of hydrophobic compounds in water. This property is particularly useful in biochemical applications where solubilization of poorly soluble substances is required. The mechanism involves disrupting hydrophobic interactions among solute molecules, thereby increasing their solubility in aqueous environments .

Case Studies

Several studies have highlighted the practical applications of this compound:

- Pharmaceutical Formulations : It has been utilized to improve the solubility of active pharmaceutical ingredients (APIs) in liquid formulations, facilitating better bioavailability.

- Detergent Formulation : Its ability to act as a surfactant makes it valuable in formulating detergents and cleaning agents, where it enhances the solubilization of oils and fats .

Research Findings

The following table summarizes key findings from various studies on this compound:

科学的研究の応用

Industrial Applications

1. Surfactant in Detergents

- Sodium m-Xylene-4-sulfonate is primarily used as an anionic surfactant in liquid detergents. It can constitute up to 10% of the total formulation, enhancing cleaning efficiency by reducing surface tension and improving wetting properties .

- It serves as a solubilizer for hydrophobic compounds, allowing for better incorporation of oils and other difficult-to-dissolve substances in cleaning products .

2. Hydrotrope

- This compound acts effectively as a hydrotrope , which helps solubilize hydrophobic substances in aqueous solutions. Its ability to maintain clarity in formulations makes it particularly valuable in household cleaning products and personal care items such as shampoos and conditioners .

3. Emulsifier and Dispersant

- This compound is utilized as an emulsifier in various formulations, including food packaging adhesives and industrial coatings. It helps stabilize emulsions by reducing interfacial tension between immiscible liquids .

- As a dispersant , it aids in the uniform distribution of particles in suspensions, which is crucial for products like paints and agricultural formulations .

Research Findings

Numerous studies have documented the effectiveness of this compound in enhancing the performance of various products:

- A study highlighted its role in increasing the solubility of lecithin, demonstrating its potential as a hydrotrope in complex formulations .

- Technical reports have shown that it can be used effectively in oilfield applications, such as acidification processes, where its dispersing properties help improve the efficiency of drilling fluids .

Case Studies

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for Sodium m-Xylene-4-sulfonate to ensure high purity?

- Methodological Answer : The compound can be synthesized via sulfonation of m-xylene using sulfuric acid, followed by neutralization with sodium hydroxide. A reflux method in xylene with catalytic p-toluenesulfonic acid (0.5 mol%) for 20 hours is reported to yield high-purity product . Purification involves recrystallization from ethanol-water mixtures, monitored by HPLC (≥98% purity). Safety protocols, including explosion-proof ventilation and static discharge prevention, are critical during synthesis .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) resolves aromatic proton environments (e.g., 2,4-dimethyl substitution pattern). Fourier-Transform Infrared Spectroscopy (FT-IR) identifies sulfonate group vibrations (~1180 cm⁻¹, S=O stretch). Mass spectrometry (ESI-MS) confirms molecular weight (230.2 g/mol) . X-ray diffraction (XRD) is recommended for crystalline structure validation, though hygroscopicity may require anhydrous handling .

Q. How can solubility profiles of this compound in polar/non-polar solvents inform experimental design?

- Methodological Answer : Solubility testing in water (>500 g/L at 25°C), ethanol (moderate), and xylene (low) guides solvent selection for reactions. Use gravimetric analysis: dissolve 1 g in 10 mL solvent, filter undissolved material, and evaporate to calculate solubility. Differential Scanning Calorimetry (DSC) can correlate solubility with thermal stability .

Q. What analytical methods ensure batch-to-batch consistency in this compound synthesis?

- Methodological Answer : Implement Quality-by-Design (QbD) principles:

- HPLC-PDA : Monitor retention time (RT) and UV absorption (λ = 254 nm) for impurities.

- Karl Fischer Titration : Quantify water content (<0.5% w/w).

- Ion Chromatography : Verify sulfonate counterion stoichiometry (Na⁺:S ratio = 1:1) .

Advanced Research Questions

Q. How can computational models predict this compound’s behavior in aqueous reaction systems?

- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., Gaussian 16) model sulfonate group charge distribution (-1.2 e) and solvation effects. Molecular Dynamics (MD) with explicit water molecules (TIP3P force field) predict aggregation tendencies. Validate with experimental zeta potential measurements .

Q. What strategies resolve contradictions in reported degradation pathways of this compound under oxidative conditions?

- Methodological Answer : Conduct comparative kinetic studies using UV/Vis (λ = 280 nm) and LC-MS to identify intermediates. For example, discrepancies in hydroxyl radical (•OH) vs. sulfate radical (SO₄•⁻) mechanisms can be addressed by:

- Quenching Experiments : Add tert-butanol (•OH scavenger) to isolate SO₄•⁻ contributions.

- Isotopic Labeling : Use ¹⁸O-water to track oxygen incorporation in degradation products .

Q. How do intermolecular interactions of this compound affect its role in surfactant mixtures?

- Methodological Answer : Study critical micelle concentration (CMC) via surface tension measurements (Du Noüy ring method). Small-Angle X-ray Scattering (SAXS) reveals micelle morphology (e.g., spherical vs. rod-like). Compare with Sodium dodecyl sulfate (SDS) to assess synergies in mixed systems .

Q. What experimental designs minimize artifacts when studying this compound’s catalytic activity in organic reactions?

- Methodological Answer : Use control experiments with inert salts (e.g., Na₂SO₄) to distinguish electrostatic vs. specific catalytic effects. Kinetic profiling (e.g., Eyring plots) identifies rate-limiting steps. In situ Raman spectroscopy monitors sulfonate group coordination during catalysis .

Q. How can advanced statistical methods improve reproducibility in this compound research?

- Methodological Answer : Apply Design of Experiments (DoE) for multifactorial optimization (e.g., temperature, pH). Use ANOVA to quantify variance sources. For data inconsistencies, employ Bland-Altman plots to assess inter-lab variability .

Q. What mechanistic insights explain this compound’s role in stabilizing reactive intermediates?

特性

IUPAC Name |

sodium;2,4-dimethylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3S.Na/c1-6-3-4-8(7(2)5-6)12(9,10)11;/h3-5H,1-2H3,(H,9,10,11);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJQXYSKWRDJNAJ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)S(=O)(=O)[O-])C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1041639 | |

| Record name | Sodium m-xylene-4-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1041639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

827-21-4 | |

| Record name | Sodium m-xylene-4-sulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000827214 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonic acid, 2,4-dimethyl-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium m-xylene-4-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1041639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium m-xylene-4-sulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.425 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM M-XYLENE-4-SULFONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/89D78082VE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。